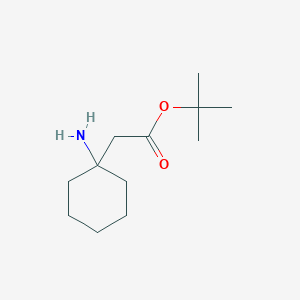
Tert-butyl 2-(1-aminocyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(1-aminocyclohexyl)acetate, also known as tert-butyl carbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 2-(1-aminocyclohexyl)acetate 2-(1-aminocyclohexyl)acetate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which plays a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress the migration and invasion of cancer cells. Additionally, it has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl 2-(1-aminocyclohexyl)acetate 2-(1-aminocyclohexyl)acetate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, it has been shown to possess a high degree of selectivity towards cancer cells, making it a promising candidate for the development of targeted therapies. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Despite the promising results obtained from studies on Tert-butyl 2-(1-aminocyclohexyl)acetate 2-(1-aminocyclohexyl)acetate, there are still many avenues for future research. One potential direction is the development of new synthetic methods for the production of this compound, which could lead to increased yields and improved purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential new targets for drug development. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in the treatment of various diseases.
Synthesemethoden
Tert-butyl 2-(1-aminocyclohexyl)acetate can be synthesized through a multistep process involving the reaction of this compound carbamate with various reagents. One of the most commonly used methods involves the reaction of this compound carbamate with 1-bromo-1-cyclohexene in the presence of a palladium catalyst, followed by hydrolysis to yield the desired product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(1-aminocyclohexyl)acetate has been extensively studied for its potential applications in the field of medicinal chemistry. Numerous studies have demonstrated its antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
tert-butyl 2-(1-aminocyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYHQZSQVRGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

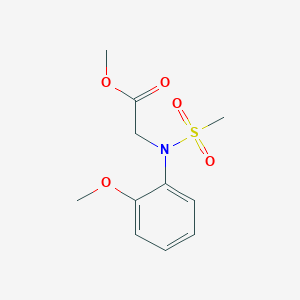
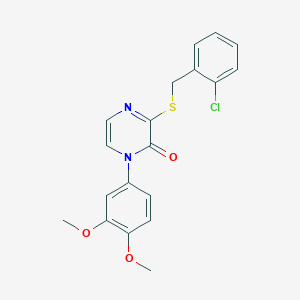
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2679062.png)
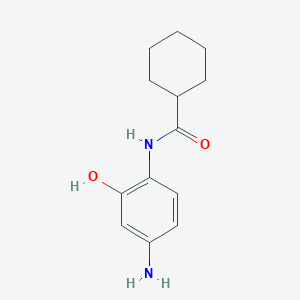
![N-(furan-2-ylmethyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679065.png)
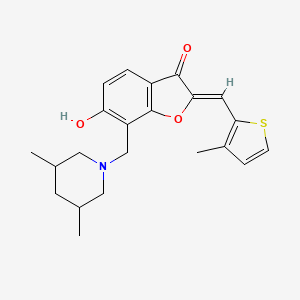
![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)
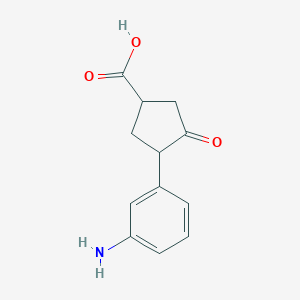
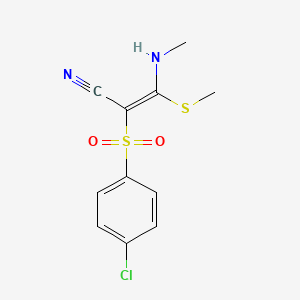

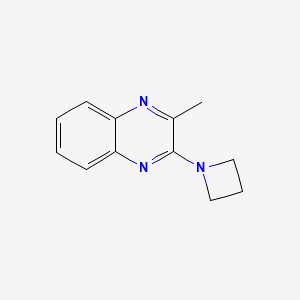
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2679077.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)